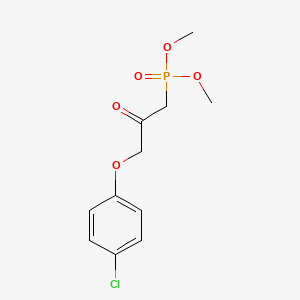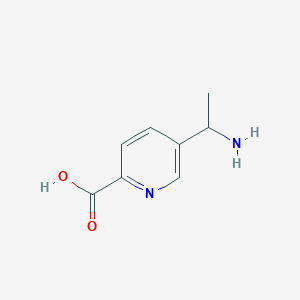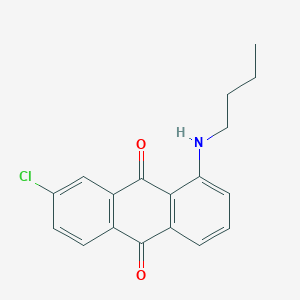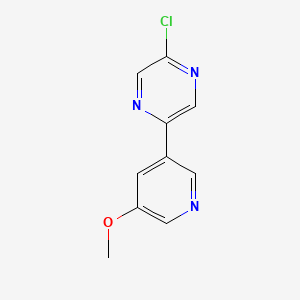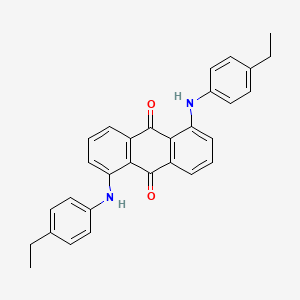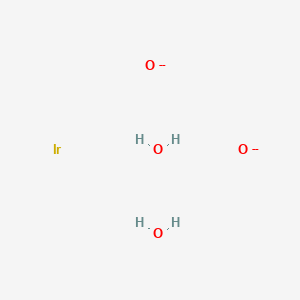
Iridium(IV)oxidedihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(IV) oxide dihydrate, also known as dioxoiridium hydrate, is a compound with the molecular formula H₂IrO₃. It is a blue-black solid that is known for its high stability and unique properties. This compound is used in various applications, including industrial electrolysis and electrophysiology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(IV) oxide dihydrate can be synthesized through several methods. One common method involves the thermal decomposition of iridium trichloride in the presence of oxygen at high temperatures. The reaction is as follows:
2IrCl3+2O2→2IrO2+3Cl2
The hydrated form, Iridium(IV) oxide dihydrate, can be obtained by further hydration of Iridium(IV) oxide .
Industrial Production Methods
Industrial production of Iridium(IV) oxide dihydrate often involves electrochemical deposition, reactive sputtering, and thermal decomposition. These methods are chosen based on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
Iridium(IV) oxide dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in several reactions.
Reduction: It can be reduced to lower oxidation states of iridium.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with Iridium(IV) oxide dihydrate include oxygen, hydrogen, and various acids and bases. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving Iridium(IV) oxide dihydrate include iridium trichloride, iridium dioxide, and various iridium complexes .
Scientific Research Applications
Iridium(IV) oxide dihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Iridium(IV) oxide dihydrate exerts its effects involves its ability to act as a catalyst in various reactions. In biological systems, it can induce oxidative stress and DNA damage, leading to cell death. This makes it a potential candidate for anticancer therapies . In industrial applications, its high stability and catalytic activity make it an ideal material for use in electrolysis and other processes .
Comparison with Similar Compounds
Similar Compounds
Iridium(IV) oxide (IrO₂): Similar in structure and properties, but without the hydrated form.
Ruthenium(IV) oxide (RuO₂): Another transition metal oxide with similar catalytic properties.
Platinum(IV) oxide (PtO₂): Known for its catalytic activity but differs in stability and reactivity.
Uniqueness
Iridium(IV) oxide dihydrate is unique due to its high stability, catalytic activity, and ability to form hydrated structures. These properties make it particularly useful in applications requiring long-term stability and high catalytic efficiency .
Properties
Molecular Formula |
H4IrO4-4 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
iridium;oxygen(2-);dihydrate |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;;/q;;;2*-2 |
InChI Key |
BZEYDUYRQGLYQB-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-2].[O-2].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





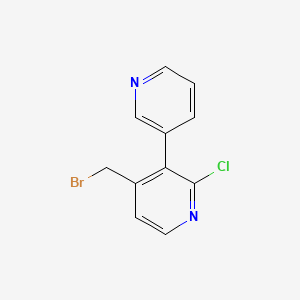
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
